molecular formula C26H32FN9O2 B605760 AZD4205 CAS No. 2091134-35-7

AZD4205

Cat. No. B605760
M. Wt: 521.6014
InChI Key: HKMXSVZYKLTDAP-HZPDHXFCSA-N
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Description

AZD4205 is an oral, ATP-competitive, JAK1 selective inhibitor . It has been evaluated in a phase I study in healthy volunteers and is in early development as a treatment for Inflammatory Bowel Disease (IBD) and Peripheral T Cell Lymphoma (PTCL) .


Synthesis Analysis

The synthesis of AZD4205 started from a non-kinome selective screening hit. Structure-based design was used to optimize a series of aminopyrimidines that led to the JAK1-selective candidate drug AZD4205 .


Molecular Structure Analysis

AZD4205 demonstrates ATP competitive binding with IC50’s in a high ATP concentration enzyme assay against JAK1 of 73 nM (Ki = 2.8 nM), with high selectivity against JAK2 and JAK3 .


Chemical Reactions Analysis

AZD4205 exhibits more than 200-fold selectivity against JAK1 over other JAK family members. It potently inhibits pSTAT1, pSTAT3, and pSTAT5 in human PBMCs with IC50 of 50 nM, 308 nM, and 90 nM, respectively .


Physical And Chemical Properties Analysis

AZD4205 has a long half-life time of 45 hours in humans . Nonclinical data showed its higher drug concentration within the gastrointestinal (GI) tract relative to plasma in rodents .

Scientific Research Applications

1. AZD4205 as a Selective JAK1 Inhibitor

AZD4205 has been identified as an oral, ATP-competitive, JAK1 selective inhibitor. Its unique pharmacokinetic properties, with higher drug concentration within the gastrointestinal (GI) tract relative to plasma in rodents, suggest potential effectiveness and safety in treating Crohn’s disease (CD). In vitro assays showed AZD4205's selectivity over other JAK family kinases and its inhibitory effects on phosphorylated-STATs in human peripheral blood mononuclear cells. A murine CD model demonstrated its dose-dependent efficacy in improving body weight loss and decreasing colon density. AZD4205 was evaluated in a phase I study in healthy volunteers, showing favorable safety and pharmacokinetic profiles, leading to a planned phase II study in moderate to severe CD (Wang et al., 2020).

2. Experimental Scrutiny in Drug Development

Though not directly about AZD4205, this example provides context for how rigorous experimental scrutiny, such as 'forced degradation' experiments in early drug development stages, can influence subsequent stages of drug development. This approach can quickly identify potential issues in the development of drugs like AZD4205 (Dooley et al., 2010).

Safety And Hazards

AZD4205 has been evaluated in a phase I study in healthy volunteers and was well-tolerated. No ≥ G3 drug-related adverse events were observed .

Future Directions

AZD4205 is in early development as a treatment for IBD and PTCL. A phase II study in moderate to severe Crohn’s disease is planned .

properties

CAS RN

2091134-35-7

Product Name

AZD4205

Molecular Formula

C26H32FN9O2

Molecular Weight

521.6014

IUPAC Name

(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide

InChI

InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1

InChI Key

HKMXSVZYKLTDAP-HZPDHXFCSA-N

SMILES

O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD4205;  AZD-4205;  AZD 4205.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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